1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 380430-66-0) is a pyrazolopyrimidine derivative featuring a piperidine ring substituted with a carboxylic acid group at the 4-position. Its molecular formula is reported as C11H11N3O2 (MW: 217.23 g/mol) , though discrepancies exist in literature sources (e.g., a conflicting formula of C15H13FN2 in another entry) . Structurally, the pyrazolopyrimidine core is linked to a piperidine-4-carboxylic acid moiety, which may enhance solubility and influence target binding interactions.
Properties
IUPAC Name |
1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16-10-9(6-15-16)11(14-7-13-10)17-4-2-8(3-5-17)12(18)19/h6-8H,2-5H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOQDBWSVYKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester[_{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{3{Design, Synthesis of New Pyrazolo[3,4-d]Pyrimidine ... - Springer](https://link.springer.com/article/10.1134/S1068162022010046). The resulting intermediate is then methylated to introduce the methyl group at the 1-position of the pyrazole ring[{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and minimize human error.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The pyrazolo[3,4-d]pyrimidine core can undergo reduction reactions, particularly at the nitrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst
Substitution: Various nucleophiles (e.g., amines, alcohols) and suitable solvents (e.g., dimethylformamide, DMF)
Major Products Formed:
Carboxylate salts from oxidation reactions
Reduced forms of the pyrazolo[3,4-d]pyrimidine core
Substituted derivatives at the pyrazole and piperidine rings
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, particularly in understanding the interactions of pyrazolo[3,4-d]pyrimidines with biological targets.
Medicine: It has shown promise in preclinical studies for its potential antiproliferative and anticancer properties.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular targets are subject to ongoing research, but the compound's ability to inhibit certain cellular processes, such as cell proliferation, suggests its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Insights
The methylsulfanyl group in 1-[1-(4-methylphenyl)-6-(methylsulfanyl)... introduces sulfur, which may modulate electronic properties and enhance interactions with hydrophobic binding pockets .
Biological Activity Modulation :
- Benzothiazole derivatives (e.g., compound 3j) exhibit dual antimicrobial and anti-inflammatory activities, attributed to the benzothiazole ring's ability to disrupt microbial membranes and inhibit cyclooxygenase (COX) enzymes .
- The hydrochloride salt of the piperidine-2-carboxylic acid analog improves aqueous solubility, a critical factor for oral drug development .
Discontinuation of Target Compound :
- The target compound's discontinued status may reflect inferior performance in preclinical studies compared to analogs like benzothiazole derivatives, which show promising efficacy and safety profiles .
Biological Activity
1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, focusing on its anticancer properties and other pharmacological effects.
- IUPAC Name: 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Chemical Formula: C₁₂H₁₅N₅O₂
- Molecular Weight: 261.28 g/mol
- PubChem CID: 19576830
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazolo-pyrimidine scaffold followed by the introduction of the piperidine moiety. Various synthetic routes have been explored, often focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
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Inhibition of Cancer Cell Proliferation :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines including lung (A549), colorectal (HCT-116), and breast cancer cells (MDA-MB-231) .
- IC50 values for these activities range from low micromolar to sub-micromolar concentrations, indicating potent activity.
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Mechanism of Action :
- The compound acts as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer cell signaling pathways. For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms .
- Flow cytometric analyses revealed that treatment with this compound can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), which are critical for cancer cell proliferation .
Other Pharmacological Effects
Beyond its anticancer properties, the compound may exhibit additional biological activities:
- Anti-inflammatory Properties : Similar pyrazolo[3,4-d]pyrimidine derivatives have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with piperidine derivatives. For example, refluxing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in formamide (HCONH₂) at 80°C for 10 hours yields pyrazolo[3,4-d]pyrimidin-4-one intermediates, which are then functionalized with piperidine-4-carboxylic acid groups . Solvent choice (e.g., DMF for recrystallization) and reaction duration critically affect purity and yield.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on pyrazole rings, piperidine ring conformation) .
- HPLC : Purity assessment (>95% typical) and detection of byproducts .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) advise:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
- Storage : Stable at room temperature in sealed containers, away from oxidizing agents .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in N-substituted pyrazolo[3,4-d]pyrimidine intermediates?
- Methodological Answer : Yield improvements may involve:
- Catalysis : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions to introduce substituents .
- Microwave-assisted synthesis : Reduces reaction time and minimizes decomposition of heat-sensitive intermediates .
- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during piperidine functionalization .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between theoretical predictions and experimental results?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR shifts for different tautomers .
- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in piperidine) affecting chemical shifts .
- Comparative analysis : Cross-referencing with structurally analogous compounds in databases like NIST Chemistry WebBook .
Q. What structure-activity relationship (SAR) insights exist for modifying the pyrazolo[3,4-d]pyrimidine core to enhance biological activity?
- Methodological Answer : Key modifications include:
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., carboxylic acid) improves solubility and target binding .
- Methyl group positioning : The 1-methyl group on the pyrazole ring reduces metabolic degradation, as shown in pharmacokinetic studies of related compounds .
- Heterocyclic fusion : Fluorobenzamide derivatives (e.g., 5-fluorobenzoylamino substituents) enhance kinase inhibition potency .
Q. What advanced analytical methods are used to confirm the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Exposure to acidic/basic/oxidative conditions followed by LC-MS to identify degradation products .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition thresholds .
- In vitro metabolic assays : Liver microsome models predict cytochrome P450-mediated oxidation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
